1-(4-Bromophenoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
1-(4-Bromophenoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride is a piperazine-based compound featuring a propan-2-ol backbone substituted with a 4-bromophenoxy group and a 4-(2-hydroxyethyl)piperazine moiety. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.
Key structural attributes:
- Piperazine modification: The 2-hydroxyethyl side chain on the piperazine ring improves hydrophilicity and hydrogen-bonding capacity.
Properties
IUPAC Name |
1-(4-bromophenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O3.2ClH/c16-13-1-3-15(4-2-13)21-12-14(20)11-18-7-5-17(6-8-18)9-10-19;;/h1-4,14,19-20H,5-12H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDNAUQRFWSLGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC(COC2=CC=C(C=C2)Br)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrCl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Bromophenoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride, with the CAS number 1216999-81-3, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₅BrCl₂N₂O₃ |
| Molecular Weight | 432.2 g/mol |
| Structure | Chemical Structure |
The compound exhibits biological activity primarily through its interaction with various receptors and enzymes in the body. It is believed to act as a modulator of neurotransmitter systems, particularly through the piperazine moiety, which is known for its influence on serotonin and dopamine receptors. This modulation can lead to various pharmacological effects including anxiolytic and antidepressant properties.
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess similar properties. Specific tests have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Antidepressant-like Effects
In animal models, compounds structurally similar to this compound have shown antidepressant-like effects. These effects are often evaluated using the forced swim test (FST) and tail suspension test (TST), where reductions in immobility time indicate potential antidepressant activity.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on piperazine derivatives demonstrated that modifications at the para position of the phenyl ring significantly enhanced antibacterial activity against Gram-positive bacteria. The study highlighted that compounds with bromine substitutions showed increased potency compared to their non-brominated counterparts.
- Neuropharmacological Evaluation : In a series of experiments assessing the neuropharmacological profile of piperazine derivatives, it was found that compounds with hydroxyethyl substitutions exhibited improved binding affinity for serotonin receptors, suggesting a mechanism for their anxiolytic effects.
Research Findings
Recent studies have focused on synthesizing analogs of this compound to explore structure-activity relationships (SAR). The following table summarizes key findings from various studies:
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in medicinal chemistry as a potential therapeutic agent. Its structure suggests that it may exhibit significant biological activities, particularly as an anticancer agent. For instance, Mannich bases derived from similar structures have shown promise in treating various cancers by inhibiting cell proliferation in cancer cell lines such as MCF-7 and HepG2 .
Case Study: Anticancer Activity
A study highlighted the synthesis of Mannich bases that demonstrated cytotoxic effects against prostate cancer cells (PC-3). The results indicated that modifications to the piperazine structure could enhance potency, suggesting that 1-(4-Bromophenoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride may share similar therapeutic potential .
Antimicrobial Properties
Research indicates that compounds with similar structural features possess antimicrobial properties. The bromophenoxy group is known for its ability to disrupt microbial cell membranes, leading to increased interest in this compound for developing antimicrobial agents. In particular, studies have suggested its potential in treating infections caused by resistant strains of bacteria .
Neurological Applications
The piperazine component of the compound is significant for neurological applications. Piperazine derivatives have been explored for their efficacy in treating anxiety and depression due to their interaction with serotonin receptors. This suggests that this compound could be investigated for similar psychiatric uses .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Targeted Cancer Cell Lines | IC50 (µM) |
|---|---|---|---|
| Mannich Base A | Anticancer | MCF-7 | < 2 |
| Mannich Base B | Anticancer | HepG2 | < 5 |
| This compound | Potential Anticancer | TBD |
Note: TBD = To Be Determined; further studies are needed to establish specific IC50 values.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in phenoxy substituents, piperazine modifications, or salt forms. Data are derived from synthesis reports, pharmacological studies, and physicochemical analyses.
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
a. Phenoxy Substituent Variations
- Halogen vs. Nitro Groups : Bromine (target compound) and chlorine (e.g., ) are halogens with moderate electron-withdrawing effects, whereas nitro groups (e.g., ) are stronger electron-withdrawing moieties. Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets compared to chlorine or nitro .
b. Piperazine Modifications
- Hydroxyethyl vs. Methyl or Methoxyphenyl : The 2-hydroxyethyl group (target compound, ) increases hydrogen-bonding capacity, favoring aqueous solubility. In contrast, 4-methyl () or 4-methoxyphenyl () groups prioritize lipophilicity, which may improve membrane permeability but reduce solubility .
c. Salt Forms
- Dihydrochloride salts (target compound, ) are common for ionizable piperazine derivatives, enhancing solubility. Trihydrochloride salts (e.g., ) are less common and may indicate higher basicity due to additional protonation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
